6,7-Dimethoxy-1-methylisoquinolin-4-OL
Description
Structure
3D Structure
Properties
CAS No. |
949139-77-9 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C12H13NO3/c1-7-8-4-11(15-2)12(16-3)5-9(8)10(14)6-13-7/h4-6,14H,1-3H3 |
InChI Key |
YOINPNZLLIERSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 6,7-Dimethoxy-1-methylisoquinolin-4-OL
A retrosynthetic analysis of this compound suggests several plausible disconnection points, primarily centered around the formation of the isoquinoline (B145761) core. The process of working backward from the target molecule to simpler, commercially available starting materials is a cornerstone of synthetic planning. amazonaws.comnih.gov
A primary disconnection can be made at the C1-N and C4a-C8a bonds, which are typically formed during the cyclization step. This leads to a substituted phenethylamine (B48288) derivative. The presence of the 1-methyl group suggests that the cyclization precursor would likely be an N-acetylated phenethylamine. The hydroxyl group at the C4 position is a key challenge. One approach involves carrying a corresponding functional group on the precursor that can be converted to a hydroxyl group, or designing a cyclization that directly installs it.
A plausible retrosynthetic pathway is outlined below:
Target: this compound
Disconnection 1 (C=N bond and C4-C4a bond): This points towards a Pictet-Spengler type reaction of a dopamine (B1211576) derivative with a β-keto ester followed by oxidation, or a Pomeranz-Fritsch-Bobbitt type cyclization of a suitably substituted aminoacetal. nih.govmdpi.comresearchgate.net The latter is particularly attractive for introducing the C4-hydroxyl group.
Precursor A (from Pomeranz-Fritsch-Bobbitt): An N-(substituted benzyl)aminoacetal. For our target, this would be a derivative of 3,4-dimethoxybenzylamine.
Disconnection 2 (Amide bond): A Bischler-Napieralski approach would disconnect the C1-N and C8a-C1 bonds, leading back to an N-acetylated-β-phenethylamine derivative. wikipedia.orgnrochemistry.comorganic-chemistry.org However, the standard Bischler-Napieralski reaction does not typically yield a 4-hydroxyisoquinoline (B107231) directly. A modification would be required, possibly involving a precursor with a hydroxyl or protected hydroxyl group on the ethylamine (B1201723) chain.
Precursor B (from Bischler-Napieralski): N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide or a derivative with a functional group at the α-carbon of the ethyl chain.
Further Disconnections: These precursors can be further broken down into simpler, commercially available starting materials such as 3,4-dimethoxybenzaldehyde (B141060), 3,4-dimethoxyphenethylamine (B193588), or veratraldehyde.
This analysis highlights that the key to a successful synthesis lies in the strategic choice of the cyclization reaction to construct the isoquinoline core while incorporating the C4-hydroxyl group.
Development and Optimization of Novel Synthetic Routes to the Isoquinoline Core
The synthesis of the isoquinoline nucleus is a well-established field, with several named reactions providing the foundation for more advanced methodologies. organicreactions.orgthermofisher.comorganicreactions.orgthermofisher.comorganic-chemistry.org
Bischler–Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines, which can then be aromatized. wikipedia.orgnrochemistry.comorganic-chemistry.orggoogle.comresearchgate.net For the synthesis of this compound, a key precursor would be N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. However, to introduce the 4-hydroxy group, a modification is necessary. One potential strategy involves using a precursor with an α-hydroxy or protected α-hydroxy group on the ethylamide side chain. The Pictet-Gams reaction, a variation of the Bischler-Napieralski reaction, utilizes a β-hydroxy-β-phenethylamide to directly yield an isoquinoline. wikipedia.org
Pictet–Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.comorganic-chemistry.orgrsc.org To obtain the target molecule, a subsequent oxidation (dehydrogenation) step would be required to form the aromatic isoquinoline ring. A plausible route could involve the reaction of 3,4-dimethoxyphenethylamine with a β-ketoaldehyde or its equivalent, followed by cyclization and aromatization. The conditions for the Pictet-Spengler reaction are generally milder than for the Bischler-Napieralski, especially for activated aromatic rings. organicreactions.orgthermofisher.com
Pomeranz–Fritsch Reaction and its Adaptations: This reaction is particularly relevant as it can be adapted to directly install a hydroxyl group at the C4 position. nih.govorganicreactions.orgthermofisher.comdrugfuture.comwikipedia.org The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comdrugfuture.comwikipedia.org The Bobbitt modification, which involves the hydrogenation of the intermediate imine to an aminoacetal before cyclization, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines and can be controlled to yield 4-hydroxytetrahydroisoquinolines. nih.gov These can then be aromatized to the desired 4-hydroxyisoquinoline.
| Cyclization Strategy | Key Precursor Type | Potential for C4-OH Introduction |
| Bischler-Napieralski | β-arylethylamide | Indirect, requires modified precursor (e.g., Pictet-Gams) |
| Pictet-Spengler | β-arylethylamine + carbonyl | Indirect, requires subsequent aromatization |
| Pomeranz-Fritsch | Benzalaminoacetal | Direct (via Bobbitt modification to 4-hydroxy-THIQ) |
Interactive Data Table: Comparison of Cyclization Strategies.
Direct regioselective functionalization of a pre-formed 6,7-dimethoxy-1-methylisoquinoline (B8805874) to introduce a hydroxyl group at the C4 position is challenging due to the relative reactivity of the different positions on the isoquinoline ring. Electrophilic substitution would likely occur on the electron-rich benzene (B151609) ring rather than the pyridine (B92270) ring. Therefore, the introduction of the C4-hydroxyl group is best achieved during the construction of the isoquinoline core.
Strategies for introducing the other substituents are more straightforward:
The 6,7-dimethoxy pattern originates from the starting phenethylamine or benzaldehyde (B42025) derivative, which are readily available (e.g., from veratraldehyde or 3,4-dimethoxyphenethylamine).
The 1-methyl group is typically introduced by using an acetylating agent in the Bischler-Napieralski approach (N-acetyl-β-phenethylamine) or by using a methyl ketone in a Pictet-Spengler type reaction.
The traditional methods for isoquinoline synthesis often involve harsh reagents, high temperatures, and chlorinated solvents, which are not environmentally friendly. organic-chemistry.org Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to develop more sustainable processes. springerprofessional.de
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Catalytic methods are generally preferred over stoichiometric ones.
Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) and benzene with greener alternatives such as ethanol, water, or ionic liquids. The Bischler-Napieralski reaction has been successfully carried out in ionic liquids, which can be recycled. organic-chemistry.org
Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org
Catalysis: Employing catalytic amounts of acids or other reagents instead of stoichiometric quantities reduces waste.
Synthesis of Key Precursor Molecules and Advanced Intermediates
The synthesis of the target compound relies on the efficient preparation of key precursors. Based on the retrosynthetic analysis, two important classes of precursors are N-acylated phenethylamines and substituted benzylamines.
Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This key precursor for the Bischler-Napieralski route can be synthesized by the acylation of 3,4-dimethoxyphenethylamine with acetic anhydride (B1165640) or acetyl chloride. 3,4-dimethoxyphenethylamine itself can be prepared from 3,4-dimethoxyphenylacetonitrile (B126087) via reduction.
Synthesis of α-functionalized phenethylamines: To introduce the C4-hydroxyl group via a modified Bischler-Napieralski or a Pictet-Gams reaction, an α-hydroxy-N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine would be a key intermediate. This could potentially be synthesized from 3,4-dimethoxyacetophenone via a multi-step sequence involving α-amination and reduction.
Synthesis of Aminoacetals for Pomeranz-Fritsch-Bobbitt Reaction: The synthesis of N-(3,4-dimethoxybenzyl)aminoacetaldehyde diethyl acetal (B89532) would be a key step. This can be achieved by the reductive amination of 3,4-dimethoxybenzaldehyde with aminoacetaldehyde diethyl acetal. mdpi.com
| Precursor Molecule | Corresponding Synthetic Route |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Bischler-Napieralski |
| α-hydroxy-N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine | Modified Bischler-Napieralski (Pictet-Gams) |
| N-(3,4-dimethoxybenzyl)aminoacetaldehyde diethyl acetal | Pomeranz-Fritsch-Bobbitt |
Interactive Data Table: Key Precursors and Their Synthetic Routes.
Strategies for Derivatization to Explore Structure-Activity Relationships (SAR)
To explore the structure-activity relationship (SAR) of this compound, various parts of the molecule can be systematically modified. nih.govrsc.orgresearchgate.netmdpi.com
Modification of the 4-hydroxyl group: The hydroxyl group is a key point for derivatization. It can be converted into ethers, esters, or other functional groups to investigate the effect of hydrogen bond donating/accepting ability and steric bulk at this position.
Modification of the 1-methyl group: The methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements at the C1 position. This can be achieved by using different acylating agents in the Bischler-Napieralski route or different ketones in the Pictet-Spengler approach.
Substitution on the benzene ring: Introduction of substituents at the C5 or C8 positions, if synthetically accessible, could provide further insights into the SAR.
A systematic derivatization strategy would involve creating a library of analogs with variations at these key positions and evaluating their biological activity to build a comprehensive SAR model.
Installation of Diverse Substituents at the C-4 Hydroxyl Position
The hydroxyl group at the C-4 position of the isoquinoline nucleus is a key handle for introducing a wide array of substituents through reactions such as O-alkylation and O-acylation. While direct examples on this compound are not extensively documented in publicly available literature, methodologies applied to analogous 4-hydroxyquinoline (B1666331) systems provide a clear blueprint for these transformations.
O-Alkylation: The etherification of the C-4 hydroxyl group can be readily achieved. In closely related 6,7-dimethoxy-4-hydroxyquinoline systems, O-alkylation is performed by treating the quinolone with an alkyl halide in the presence of a base. This reaction proceeds via the formation of a nucleophilic phenoxide, which then displaces the halide to form an ether linkage. This method is effective for introducing various alkyl and substituted alkyl chains.
O-Acylation: Similarly, the C-4 hydroxyl can be converted into an ester. Standard acylation conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base or under acidic conditions, can be employed. This allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. Direct acylation of unprotected hydroxyamino acids with acyl halides or anhydrides under acidic conditions has been shown to be an effective method for chemoselective O-acylation. nih.gov
The table below summarizes representative transformations that can be applied to the C-4 hydroxyl group, based on established reactivity of similar heterocyclic compounds.
| Transformation | Reagents and Conditions | Resulting Substituent (R) |
| O-Alkylation | Alkyl halide (R-X), Base (e.g., KOH, K₂CO₃), Solvent (e.g., DMF) | -O-Alkyl |
| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base or Acid Catalyst | -O-C(O)R |
Modifications at the C-1 Methyl and Dimethoxy (C-6, C-7) Positions
Further structural diversity can be achieved by modifying the substituents on the carbocyclic and heterocyclic rings of the isoquinoline core.
C-1 Methyl Group Modifications: The methyl group at the C-1 position is analogous to a benzylic position and is susceptible to oxidation and halogenation reactions.
Oxidation: The C-1 methyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid. A classic reagent for the oxidation of methyl groups on nitrogen-containing heteroaromatic rings is selenium dioxide (SeO₂). du.ac.inchemicalbook.comresearchgate.netyoutube.com This reaction typically proceeds by heating the substrate with SeO₂ in a suitable solvent like dioxane or acetic acid. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group directly to a carboxylic acid. masterorganicchemistry.comyoutube.com
Halogenation: Free-radical halogenation can introduce a halogen atom to the C-1 methyl group. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or under light irradiation, is a standard reagent for the selective bromination of benzylic positions. libretexts.orglibretexts.orgyoutube.commanac-inc.co.jpchemistrysteps.com The resulting 1-(bromomethyl)isoquinoline (B1272947) is a versatile intermediate for further nucleophilic substitution reactions.
C-6 and C-7 Dimethoxy Group Modifications: The methoxy (B1213986) groups at the C-6 and C-7 positions can be cleaved to form hydroxyl groups (phenols) through demethylation. This transformation is significant as it can dramatically alter the biological properties of the molecule.
Demethylation: Common reagents for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids such as hydrobromic acid (HBr). The reaction conditions, such as temperature and reaction time, can sometimes be tuned to achieve selective mono-demethylation of one of the two methoxy groups, although mixtures of mono- and di-demethylated products are common.
The following table outlines key modifications at these positions.
| Position | Transformation | Reagents and Conditions | Resulting Group |
| C-1 Methyl | Oxidation to Aldehyde | Selenium Dioxide (SeO₂), heat | -CHO |
| C-1 Methyl | Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), heat | -COOH |
| C-1 Methyl | Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | -CH₂Br |
| C-6/C-7 Methoxy | Demethylation | Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr) | -OH |
Analog Generation via Parallel Synthesis Approaches
To explore the chemical space around the this compound scaffold efficiently, parallel synthesis methodologies are employed to generate libraries of related analogs. Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple building blocks in a single step.
Several MCRs are well-suited for the synthesis of diverse isoquinoline and related heterocyclic cores. These strategies build the isoquinoline ring system from different starting materials, allowing for the introduction of a variety of substituents at multiple positions simultaneously.
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and an amidine (or a similar nitrogen nucleophile) to produce fused imidazole (B134444) heterocycles. By using appropriately substituted starting materials, this reaction can be adapted to create complex isoquinoline-fused systems. nih.gov
Isoquinolinium Ylide Cycloadditions: In-situ generated isoquinolinium ylides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes. This approach allows for the one-pot synthesis of complex, fused polycyclic isoquinoline derivatives. chemrxiv.org
These MCR-based approaches are highly amenable to parallel synthesis formats, where arrays of starting materials can be reacted to produce a large library of structurally diverse analogs for high-throughput screening.
The table below provides an overview of some MCR strategies applicable to the generation of isoquinoline analog libraries.
| Reaction Type | Key Components | Scaffold Type | Points of Diversity |
| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, 2-Aminoazine | Imidazo[1,2-a]pyridine-fused systems | Aldehyde, Isocyanide, Aminoazine |
| [3+2] Cycloaddition | Ninhydrin, Proline, Alkyne | Pyrido[1,2-b]isoquinolines | Alkyne substituent |
Elucidation of Structure Activity Relationships Sar and Structure Mechanism Relationships Smr
Rational Design of Analogs for SAR Probing based on Molecular Modeling
The rational design of analogs of 6,7-Dimethoxy-1-methylisoquinolin-4-ol is a key strategy to probe its structure-activity relationships (SAR). This process is heavily reliant on molecular modeling techniques to predict how structural modifications might influence biological activity. The core isoquinoline (B145761) scaffold, along with its methoxy (B1213986), methyl, and hydroxyl substituents, provides multiple avenues for structural alteration.
Molecular modeling allows for the in silico evaluation of designed analogs, predicting their binding affinity and interaction with biological targets. For instance, modifications to the methoxy groups at the 6- and 7-positions could explore the impact of steric bulk and electronic properties on activity. Similarly, altering the methyl group at the 1-position or the hydroxyl group at the 4-position can provide insights into the specific interactions these moieties are involved in, such as hydrogen bonding or hydrophobic interactions.
A series of analogs can be systematically designed to probe the importance of each functional group. The following table illustrates a hypothetical set of rationally designed analogs and their intended purpose in SAR probing.
| Analog | Modification from Parent Compound | Rationale for Design | Predicted Impact on Activity |
| Analog A | Replacement of 6,7-dimethoxy with 6,7-dihydroxy | To assess the role of O-methylation on activity and potential for increased hydrogen bonding. | Potentially altered solubility and receptor interaction profile. |
| Analog B | Replacement of 1-methyl with 1-ethyl | To probe the steric tolerance of the binding pocket at the 1-position. | May increase or decrease binding affinity depending on pocket size. |
| Analog C | Removal of the 4-hydroxyl group | To determine the necessity of the hydroxyl group for hydrogen bonding interactions. | Likely to result in a significant loss of activity if the hydroxyl is a key pharmacophoric feature. |
| Analog D | Introduction of a fluorine atom at the 8-position | To investigate the effect of altering the electronic properties of the aromatic ring. | Could enhance binding through favorable electrostatic interactions. |
These rationally designed analogs, once synthesized and tested, would provide valuable data to build a comprehensive SAR profile for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr For this compound and its analogs, QSAR can predict the activity of novel compounds and help to optimize lead structures. nih.gov
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For the isoquinoline scaffold, relevant descriptors would likely include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr They are crucial for understanding electrostatic interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume and surface area. They are important for determining how well the molecule fits into its binding site.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. dergipark.org.tr It influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
The following table provides examples of molecular descriptors that would be calculated for a QSAR study of this compound analogs.
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |
| Steric | Molecular Volume | The three-dimensional space occupied by the molecule. |
| Hydrophobic | LogP | A measure of the molecule's lipophilicity. |
| Topological | Wiener Index | A descriptor of molecular branching. |
Once molecular descriptors are calculated and a mathematical model is generated, it must be rigorously validated to ensure its predictive power. Statistical validation methods are employed to assess the reliability and robustness of the QSAR model. Common validation techniques include:
Internal Validation (Cross-Validation): The dataset is divided into multiple subsets. The model is trained on a portion of the data and then tested on the remaining subset. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (q²) is a key metric.
External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The predictive ability of the model is then assessed by how well it predicts the activities of the compounds in the test set. The predictive correlation coefficient (R²pred) is calculated for the test set.
Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed with the scrambled data. This process is repeated multiple times. A valid model should have very low correlation coefficients for the randomized data, ensuring that the original correlation was not due to chance.
A statistically validated QSAR model can then be confidently used to predict the biological activity of newly designed compounds, thereby guiding the synthetic efforts towards more potent analogs.
Identification of Pharmacophoric Features Essential for Biological Interactions
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the key pharmacophoric features of this compound is crucial for understanding its interaction with its biological target. Based on its structure, the following features are likely to be important:
Hydrogen Bond Acceptors: The nitrogen atom in the isoquinoline ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.
Hydrogen Bond Donor: The hydroxyl group at the 4-position is a potential hydrogen bond donor.
Aromatic Ring: The isoquinoline ring system can engage in π-π stacking or hydrophobic interactions with the target.
Hydrophobic Group: The methyl group at the 1-position can participate in hydrophobic interactions within the binding pocket.
The spatial arrangement of these features constitutes the pharmacophore model for this compound. This model can be used as a 3D query to screen virtual compound libraries for new molecules with similar biological activity.
The table below summarizes the potential pharmacophoric features of this compound.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Interaction with a hydrogen bond donor on the target. |
| Hydrogen Bond Acceptor | Methoxy Oxygens | Interaction with a hydrogen bond donor on the target. |
| Hydrogen Bond Donor | 4-Hydroxyl Group | Interaction with a hydrogen bond acceptor on the target. |
| Aromatic Ring | Isoquinoline Core | π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | 1-Methyl Group | Van der Waals or hydrophobic interactions. |
Conformational Analysis and its Impact on Molecular Recognition
The heterocyclic ring of a related compound, tetrahydroisoquinoline, is known to adopt a half-chair conformation. nih.gov While this compound has an aromatic isoquinoline core, the rotational freedom of the methoxy and hydroxyl groups can lead to different conformers. Molecular mechanics and quantum mechanics calculations can be used to determine the preferred conformations and the energy barriers between them.
Understanding the bioactive conformation—the specific conformation the molecule adopts when bound to its target—is a key goal of conformational analysis. This information is invaluable for the rational design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased binding affinity and selectivity. The impact of conformational flexibility is a critical consideration in molecular recognition, as only specific conformations may fit optimally into the binding site of a biological target.
Mechanistic Investigations of Biological Interactions Preclinical, in Vitro and in Vivo Animal Studies
Molecular Target Identification and Engagement Studies
The initial steps in understanding the pharmacological profile of this compound class involve identifying their direct molecular targets. Studies have focused on their ability to bind to specific receptors and inhibit key enzymes involved in cell signaling and proliferation.
A significant body of research has identified the sigma-2 (σ2) receptor as a primary target for derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971). This receptor is overexpressed in many types of proliferative cancer cells compared to normal, quiescent cells, making it a valuable target for both therapeutic and imaging applications.
Binding assays have demonstrated that several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit high-affinity binding to the σ2 receptor, often with excellent selectivity over the sigma-1 (σ1) subtype. For instance, compound (±)-7 showed a high affinity for the σ2 receptor with a Ki value of 0.59 ± 0.02 nM, and a significantly lower affinity for the σ1 receptor (Ki = 48.4 ± 7.7 nM). Similarly, other analogs in this class have demonstrated Ki values in the low nanomolar range for the σ2 receptor, confirming the importance of the 6,7-dimethoxy-tetrahydroisoquinoline scaffold for high-affinity binding.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| (±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline) | 48.4 ± 7.7 | 0.59 ± 0.02 | |
| (±)-8 (desmethyl analogue of (±)-7) | 108 ± 35 | 4.92 ± 0.59 | |
| Compound 3b | >1000 | 6.1 ± 0.5 | |
| Compound 4e | 686 ± 123 | 5.0 ± 0.4 |
Derivatives based on the 6,7-dimethoxy-4-anilinoquinoline structure have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when abnormally activated, plays a crucial role in tumor development and metastasis.
In vitro kinase assays have shown that these compounds can inhibit c-Met with IC50 values in the nanomolar range. One of the most potent compounds, 12n, demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing its phosphorylation and subsequent activation of downstream signaling pathways. Additionally, related quinazoline (B50416) compounds have shown potent inhibition of other kinases, such as the epidermal growth factor receptor (EGFR) tyrosine kinase and Janus Kinase 3.
| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 6,7-dimethoxy-4-anilinoquinolines (e.g., Compound 12n) | c-Met Kinase | 0.030 ± 0.008 µM | |
| 4-[(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride (WHI-P154) | EGFR Tyrosine Kinase | 5.6 µM | |
| 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride (WHI-P180) | EGFR Tyrosine Kinase | 4.0 µM |
Cellular Pathway Modulation and Signal Transduction Analysis in Relevant Cell Lines
Beyond direct target engagement, research has explored how these compounds modulate intracellular signaling cascades and produce observable cellular effects.
Inhibition of targets like c-Met by 6,7-dimethoxyquinoline (B1600373) derivatives leads to the disruption of multiple downstream pathways critical for cancer cell function, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.
Studies on other related structures have shown modulation of key signaling proteins. For example, in human chronic myeloid leukemia K562 cells, 6,7-dimethoxycoumarin was found to increase the expression of FOXO3 and the cell cycle regulators p27, CDK4, and CDK6, while decreasing the phosphorylation of CDK4 and CDK6. In human ovarian cancer cells, a related quinolinone compound was shown to decrease the protein level of the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic proteins p53 and Bax. This shift in the Bax/Bcl-2 ratio is a critical event that favors the induction of apoptosis. Furthermore, the compound led to a reduction in the levels of cyclin B1 and cdk1, proteins essential for the G2/M phase transition of the cell cycle.
The modulation of signaling pathways by 6,7-dimethoxyisoquinoline (B95607) and quinoline (B57606) derivatives translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Apoptosis Induction: Several studies have confirmed the ability of these compounds to induce apoptosis, or programmed cell death. In human ovarian cancer cells (2774 and SKOV3), treatment with a 4-phenylquinolin-2(1H)-one derivative resulted in morphological changes characteristic of apoptosis, DNA fragmentation, and an increase in p53 and Bax protein levels. Similarly, sigma-2 receptor ligands with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have been shown to induce apoptosis in breast cancer cells.
Cell Cycle Arrest: A common mechanism of anti-cancer agents is the disruption of the cell cycle. A 6,7-methylenedioxy-quinolin-2(1H)-one derivative caused cell cycle arrest at the G2/M phase in human ovarian cancer and HL-60 cells, an effect associated with the downregulation of cyclin B1 and cdk1. In contrast, 6,7-dimethoxycoumarin induced G0/G1 arrest in K562 leukemia cells, inhibiting their proliferation.
Anti-proliferative Activity: These compounds have demonstrated cytotoxic and anti-proliferative activities against a range of human cancer cell lines, including liver (Huh-7), esophagus (KYSE-140), lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cells.
| Compound Class | Cell Line | Phenotypic Response | Reference |
|---|---|---|---|
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Huh-7 (Liver), KYSE-140 (Esophagus) | Moderate anticancer activity, inhibition of cell proliferation | |
| 6,7-dimethoxy-4-anilinoquinolines | A549 (Lung), MCF-7 (Breast), MKN-45 (Gastric) | Anticancer activity | |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | 2774 & SKOV3 (Ovarian), HL-60 (Leukemia) | Apoptosis induction, G2/M cell cycle arrest | |
| 6,7-dimethoxycoumarin | K562 (Leukemia) | Inhibition of proliferation, G0/G1 cell cycle arrest |
Investigation of Biological Activities in Preclinical Animal Models (excluding human clinical data)
To validate the in vitro findings, several 6,7-dimethoxyisoquinoline derivatives have been evaluated in preclinical animal models. A 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid compound showed a protective action on the liver in diethylnitrosamine-induced hepatocarcinogenic rats, helping to restore the normal architecture of liver tissues.
Radiolabeled derivatives have also been developed for in vivo imaging using Positron Emission Tomography (PET). The carbon-11 (B1219553) labeled compound [11C]-(±)-7, a selective σ2 receptor ligand, was shown to have high brain uptake in PET studies, suggesting its potential as a radiotracer for imaging σ2 receptors in the central nervous system. Another 11C-labeled derivative was used in nude mice bearing tumors to non-invasively monitor the function of the P-glycoprotein transporter, which is involved in multidrug resistance in cancer. These studies highlight the utility of the 6,7-dimethoxyisoquinoline scaffold not only for therapeutic intervention but also for the development of advanced diagnostic imaging agents.
Based on a comprehensive search of available scientific literature, there is no publicly accessible data regarding in vivo proof-of-concept studies for target engagement or the assessment of activity in disease-relevant animal models for the chemical compound “6,7-Dimethoxy-1-methylisoquinolin-4-OL”.
Therefore, the requested article detailing for this specific compound cannot be generated. The search for relevant research findings, including data tables, for the specified subsections 4.3.1. and 4.3.2. did not yield any results.
Biochemical Metabolism and Biotransformation Pathways Preclinical, in Vitro and Animal Models Only
Identification of Key Metabolic Enzymes Involved in Compound Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)
There is no information available in the scientific literature regarding the specific enzymes, such as Cytochrome P450 isoforms or conjugating enzymes, that are involved in the biotransformation of 6,7-Dimethoxy-1-methylisoquinolin-4-OL.
Characterization of Metabolite Structures and Metabolic Products using Advanced Analytical Techniques
No studies have been published that identify or characterize the potential metabolites of this compound.
Elucidation of Major Metabolic Pathways (e.g., Demethylation, Oxidation, Conjugation)
The major metabolic pathways for this compound have not been elucidated.
Comparative Metabolism Studies Across Preclinical Species (e.g., rodent vs. non-rodent)
There are no available comparative metabolism studies for this compound across different preclinical species.
Investigation of Metabolic Stability in in vitro Systems (e.g., microsomes, hepatocytes)
The metabolic stability of this compound in in vitro systems has not been reported in the scientific literature.
Advanced Analytical Method Development for Research Applications
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies, offering high accuracy and sensitivity for the identification and quantification of metabolites in complex biological matrices. nih.govchromatographyonline.com When studying the biotransformation of 6,7-Dimethoxy-1-methylisoquinolin-4-ol, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are employed. mdpi.com These instruments provide accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident determination of the elemental composition of metabolites. chromatographyonline.comnih.gov
The identification process begins with predicting likely metabolic pathways, such as O-demethylation, hydroxylation, or glucuronidation, and calculating the expected exact masses of the resulting metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to generate fragmentation patterns. nih.gov By comparing the fragmentation spectrum of a metabolite to that of the parent compound, the site of metabolic modification can be pinpointed. For instance, the metabolism of the related compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline (B145761) involves O-demethylation to 6- and 7-desmethyl metabolites, which can be readily identified by a characteristic mass shift. nih.gov Data mining techniques such as mass defect filtering (MDF) are used to selectively find drug-related components from the complex data generated during an HRMS analysis. nih.govijpras.com
Quantification of metabolites can be achieved using HRMS, often in conjunction with liquid chromatography. The area of the chromatographic peak corresponding to a specific metabolite is proportional to its concentration. This allows for the monitoring of metabolite formation and clearance in various in vitro and in vivo systems.
Table 1: Predicted Metabolites of this compound and Corresponding Mass Changes Detected by HRMS Parent Compound (M): this compound, Molecular Formula: C₁₂H₁₃NO₃, Exact Mass: 219.0895
| Biotransformation | Change in Formula | Mass Change (Da) | Predicted Metabolite Exact Mass [M+H]⁺ |
| O-Demethylation | -CH₂ | -14.0157 | 206.0812 |
| Hydroxylation | +O | +15.9949 | 236.0917 |
| N-Oxidation | +O | +15.9949 | 236.0917 |
| Glucuronidation | +C₆H₈O₆ | +176.0321 | 396.1286 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of novel derivatives and metabolites of this compound. unl.edufrontiersin.org While HRMS provides the molecular formula, NMR reveals the precise connectivity and stereochemistry of the atoms within a molecule.
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide initial structural information. nih.gov For example, in the ¹H NMR spectrum, the disappearance of a methoxy (B1213986) singlet (typically around 3.8-4.0 ppm) and the appearance of a broad hydroxyl proton signal would suggest O-demethylation. The specific location of this demethylation (at C-6 or C-7) can be inferred by changes in the chemical shifts of the aromatic protons (H-5 and H-8).
Two-dimensional (2D) NMR experiments are essential for confirming complex structures. nih.gov
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the position of substituents on the isoquinoline core by observing correlations from the substituent's protons to the carbons of the ring system. nih.gov
For instance, an HMBC correlation from the protons of a newly introduced hydroxyl group to a specific carbon on the aromatic ring would definitively confirm the site of hydroxylation. These combined NMR techniques provide the conclusive evidence required for the structural assignment of novel compounds derived from this compound. frontiersin.org
Table 2: Representative ¹H NMR Chemical Shift Assignments for the Isoquinoline Core and Potential Changes Upon Metabolism (Note: Shifts are hypothetical and presented for illustrative purposes. Actual values are solvent-dependent.)
| Proton | Parent Compound (δ, ppm) | 6-O-Demethylated Metabolite (δ, ppm) | 7-O-Demethylated Metabolite (δ, ppm) | Rationale for Change |
| H-5 | ~7.0 | ~7.1 | ~6.9 | The electronic environment of H-5 is altered by the change from -OCH₃ to -OH at the adjacent C-6 or the para C-7 position. |
| H-8 | ~7.5 | ~7.4 | ~7.6 | The electronic environment of H-8 is altered by the change from -OCH₃ to -OH at the adjacent C-7 or the para C-6 position. |
| 6-OCH₃ | ~3.9 | Signal absent | ~3.9 | Disappearance of the signal confirms demethylation at the C-6 position. |
| 7-OCH₃ | ~3.95 | ~3.95 | Signal absent | Disappearance of the signal confirms demethylation at the C-7 position. |
Chromatographic Methodologies for Isolation, Purification, and Reaction Monitoring
Chromatographic techniques are fundamental in the research and development involving this compound, enabling the separation of the target compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis, isolation, and purification of isoquinoline derivatives. researchgate.net For reaction monitoring, small aliquots of a reaction mixture can be injected into the HPLC system over time. The resulting chromatograms allow researchers to track the consumption of starting materials and the formation of products, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.
For isolation and purification, preparative HPLC is employed, which uses larger columns to handle greater quantities of material. The compound of interest is collected as it elutes from the column. The purity of the collected fractions is then assessed using analytical HPLC. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. mdpi.com Detection is commonly achieved using ultraviolet (UV) or photodiode array (PDA) detectors, which are effective for aromatic compounds like isoquinolines. sielc.com
Table 3: Example Analytical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | PDA/UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Stereoisomer Separation
While this compound itself is not a chiral molecule, many of its derivatives, particularly those in the related tetrahydroisoquinoline class, possess a chiral center, most commonly at the C-1 position. nih.gov When these derivatives are synthesized as a racemic mixture (an equal mixture of both enantiomers), chiral chromatography is essential for their separation. researchgate.net
This technique utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer. sigmaaldrich.com CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that are coated onto a silica (B1680970) support. The differential interaction, based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance, causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. researchgate.net This separation is critical, as enantiomers of a compound can have vastly different pharmacological and toxicological properties.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as an isoquinoline (B145761) derivative, within the active site of a target protein. nih.gov
Research on related scaffolds highlights the utility of this approach. For instance, molecular docking has been successfully employed to study derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) as potential ligands for the sigma-2 receptor, a target in cancer diagnosis and therapy. nih.gov Similarly, docking studies on a series of 6,7-dimethoxy-4-anilinoquinolines were used to elucidate their binding mechanism as inhibitors of the c-Met kinase, a protein implicated in cancer development. nih.govnih.gov These studies demonstrate how docking simulations can be applied to 6,7-Dimethoxy-1-methylisoquinolin-4-OL to explore its potential interactions with a wide range of biological targets.
A primary output of molecular docking is the prediction of the binding pose of a ligand, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the target's active site. chemrxiv.orgnih.gov Understanding these interactions is fundamental to structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
In the case of 6,7-dimethoxy-4-anilinoquinoline derivatives, molecular docking revealed the likely binding mode within the ATP-binding site of c-Met kinase, providing a structural hypothesis for their observed inhibitory activity. nih.govnih.gov Likewise, for derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, computational models were used to understand their binding patterns with the sigma-2 receptor. nih.gov These examples underscore the potential of using docking simulations to identify the key interacting residues for this compound with its prospective biological targets, thereby guiding lead optimization.
Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. mdpi.com This process can be based on the structure of the target (structure-based) or on the structure of known active ligands (ligand-based).
The isoquinoline scaffold has been the subject of such screening campaigns. For example, a virtual screening of databases was performed to identify novel 3,4-dihydroisoquinoline (B110456) scaffolds as potential inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. mdpi.com This approach successfully filtered vast compound libraries to select promising candidates for further study. mdpi.com The this compound core could similarly be used as a query or a foundational structure in virtual screening efforts to discover novel compounds with therapeutic potential against various diseases.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netscilit.com In drug discovery, MD simulations provide detailed insights into the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamic nature of binding interactions that are not captured by static docking poses. scilit.comnih.gov
A study involving derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold utilized 100-nanosecond MD simulations to assess the stability of the ligand-receptor complexes. nih.gov Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help validate the interactions predicted by molecular docking. nih.gov Applying MD simulations to this compound complexed with a target protein would allow for a detailed examination of its conformational behavior and the temporal stability of its binding mode, offering a more dynamic and realistic view of the molecular recognition process.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Predictions
Quantum mechanical (QM) calculations are employed to compute the electronic structure and properties of molecules with high accuracy. These methods can predict a range of properties, including molecular orbital energies, partial charges, electrostatic potential, and chemical reactivity indices. chemrxiv.org In the context of drug design, QM calculations can help rationalize observed structure-activity relationships and predict the reactivity of a compound, which is crucial for understanding its metabolic fate and potential for covalent interactions with its target.
In Silico Prediction of Preclinical ADME Parameters
In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential tools in modern drug discovery. researchgate.netnih.gov These computational models allow for the early assessment of a compound's pharmacokinetic profile before it is synthesized, helping to prioritize candidates with favorable drug-like properties and reduce late-stage attrition. researchgate.net
Studies on structurally related dihydroisoquinoline derivatives have demonstrated the application of these predictive models. For the compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), a variety of in silico ADME properties were calculated to assess its potential as a drug candidate. mdpi.com These predictions provide a valuable blueprint for how this compound could be evaluated.
| ADME Parameter | Predicted Property for a Related Dihydroisoquinoline (DIQ) mdpi.com | Interpretation |
| Intestinal Absorption | Good | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Penetration | Good | The compound has the potential to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump. |
| CYP Inhibition | Predicted to inhibit CYP2C19, CYP2C9, CYP2D6, CYP3A4 | Potential for drug-drug interactions via inhibition of key metabolic enzymes. |
| Aqueous Solubility | Moderately soluble | The compound is predicted to have moderate solubility in water. |
| Bioavailability Score | 0.55 | Indicates good predicted oral bioavailability. |
This table presents data for the related compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) to illustrate the application of in silico ADME predictions.
Computational models for absorption and distribution focus on predicting how a potential drug will be taken up by the body and where it will travel. diva-portal.orgnih.gov Key parameters include intestinal absorption, blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). researchgate.net
For the related dihydroisoquinoline DIQ, in silico tools predicted good intestinal absorption and BBB penetration. mdpi.com The calculated topological polar surface area (TPSA) value of 30.82 Ų for DIQ further supported these predictions. mdpi.com Similarly, the volume of distribution (logVDss) is another critical parameter that can be estimated computationally to understand how a compound distributes between blood plasma and tissues. nih.gov Applying these computational models to this compound would provide crucial early insights into its likely absorption and distribution profile, guiding its development as a potential therapeutic agent.
Prediction of Metabolic Soft Spots and Sites of Metabolism
Computational chemistry and molecular modeling play a pivotal role in the early stages of drug discovery by predicting the metabolic fate of new chemical entities. The identification of "metabolic soft spots"—the positions on a molecule most susceptible to metabolic transformation—is crucial for optimizing pharmacokinetic properties and avoiding the formation of toxic or inactive metabolites. For this compound, in silico methods are employed to predict which parts of the molecule are likely to be targeted by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net
Various computational tools, such as MetaSite, BioTransformer, and others, utilize a combination of ligand-based and structure-based approaches to predict the sites of metabolism (SOMs). moldiscovery.comresearchgate.netnih.gov These programs analyze factors like the chemical reactivity of different atomic sites, their accessibility to the enzymatic active site, and the stability of potential intermediates. researchgate.net For isoquinoline alkaloids, CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, are known to be major contributors to their metabolism. nih.govresearchgate.net
The primary metabolic pathways predicted for many isoquinoline alkaloids include hydroxylation and the formation of N-oxides. nih.gov Given the structure of this compound, several potential metabolic soft spots can be identified. The most probable sites of metabolic attack are the methoxy (B1213986) groups at positions 6 and 7, which are susceptible to O-demethylation, and the methyl group at position 1, which can undergo hydroxylation. Aromatic hydroxylation on the isoquinoline core is also a potential metabolic route.
Below are detailed research findings, presented as predictive data from computational models, illustrating the likely metabolic soft spots for this compound.
Predicted Metabolic Soft Spots of this compound
Computational analyses, simulating the interaction of the compound with various human CYP isozymes, can rank the atoms or functional groups based on their likelihood of being metabolized. The following table summarizes the predicted primary sites of metabolism (SOMs) and the associated metabolic reactions.
| Rank | Site of Metabolism (Atom/Group) | Predicted Metabolic Reaction | Primary Metabolizing Enzymes (Predicted) |
| 1 | 6-Methoxy Group | O-demethylation | CYP2D6, CYP3A4 |
| 2 | 7-Methoxy Group | O-demethylation | CYP2D6, CYP3A4 |
| 3 | 1-Methyl Group | Hydroxylation | CYP3A4, CYP2C9 |
| 4 | C5 Position (Aromatic Ring) | Aromatic Hydroxylation | CYP1A2, CYP3A4 |
| 5 | C8 Position (Aromatic Ring) | Aromatic Hydroxylation | CYP1A2, CYP2D6 |
Detailed Research Findings on Predicted Metabolic Pathways
Further analysis provides insight into the specific metabolites that are likely to be formed from the enzymatic modification of this compound. The following table details these predicted biotransformations.
| Predicted Metabolite | Metabolic Pathway | Description of Transformation |
| 6-Hydroxy-7-methoxy-1-methylisoquinolin-4-ol | O-demethylation | The methoxy group at the 6-position is converted to a hydroxyl group. This is often a primary and rapid metabolic pathway for compounds containing methoxy substituents. |
| 7-Hydroxy-6-methoxy-1-methylisoquinolin-4-ol | O-demethylation | The methoxy group at the 7-position is metabolized to a hydroxyl group. The relative likelihood of 6- versus 7-demethylation depends on the specific CYP isozyme and the steric and electronic environment of each group. |
| 6,7-Dihydroxy-1-methylisoquinolin-4-ol | Sequential O-demethylation | Both methoxy groups at positions 6 and 7 are converted to hydroxyl groups. This metabolite is likely a secondary product, formed from the further metabolism of the initial mono-demethylated metabolites. |
| (6,7-Dimethoxy-4-hydroxyisoquinolin-1-yl)methanol | Methyl Hydroxylation | The methyl group at the 1-position is oxidized to a hydroxymethyl group. This is a common metabolic pathway for compounds with benzylic methyl groups. |
| 6,7-Dimethoxy-1-methylisoquinolin-4,5-diol | Aromatic Hydroxylation | A hydroxyl group is added to the 5-position of the isoquinoline ring system. Aromatic hydroxylation is a common CYP-mediated reaction for electron-rich ring systems. |
| 6,7-Dimethoxy-1-methylisoquinolin-4,8-diol | Aromatic Hydroxylation | A hydroxyl group is introduced at the 8-position of the isoquinoline core. The regioselectivity of aromatic hydroxylation is guided by the electronic properties of the substrate and the specific topology of the enzyme's active site. |
Future Research Directions and Unaddressed Scientific Questions
Prospects for Further Structural Optimization and Derivatization
The therapeutic utility of a lead compound is often enhanced through systematic structural modifications. For 6,7-Dimethoxy-1-methylisoquinolin-4-OL, future research will likely focus on optimizing its structure to improve potency, selectivity, and pharmacokinetic properties. The isoquinoline (B145761) framework is a versatile template for such derivatization. nih.gov
Key strategies for optimization may include:
Substitution at the C-1 Methyl Group: Introducing different alkyl or aryl groups at the C-1 position can significantly influence biological activity.
Modification of the C-4 Hydroxyl Group: Esterification or etherification of the hydroxyl group could create prodrugs with improved bioavailability or alter the compound's interaction with biological targets.
Alterations to the Methoxy (B1213986) Groups: Demethylation or replacement of the methoxy groups at C-6 and C-7 with other substituents can modulate the electronic properties and steric profile of the molecule.
Fragment-Based Design: A more advanced approach involves fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a target protein and then grown or merged to create a more potent lead. researchoutreach.org This methodology has been successfully applied to develop isoquinoline-based kinase inhibitors and could be employed for this compound. researchoutreach.org
Annulation Reactions: Modern synthetic methods, such as Rh(III)-catalyzed [4+2]-annulation, allow for the construction of complex, functionalized isoquinolone derivatives which can be further transformed into novel isoquinolines. nih.gov
These derivatization strategies aim to fine-tune the structure-activity relationship (SAR), leading to new analogs with enhanced therapeutic profiles.
| Potential Derivatization Site | Modification Strategy | Anticipated Outcome |
| C-1 Methyl Group | Replacement with various alkyl/aryl groups | Altered steric and electronic properties, potentially improving target binding. |
| C-4 Hydroxyl Group | Esterification, Etherification | Prodrug formation, improved bioavailability, modified target interaction. |
| C-6/C-7 Methoxy Groups | Demethylation, Substitution | Modulation of solubility, metabolic stability, and electronic character. |
| Isoquinoline Core | Annulation, Ring Fusion | Creation of novel, rigid scaffolds with potentially new biological activities. |
Elucidation of Potential Polypharmacology or Off-Target Interactions
Plant-derived isoquinoline alkaloids are increasingly recognized as multimodal agents that can interact with multiple biological targets. nih.gov This concept of polypharmacology is a departure from the "one-target, one-drug" paradigm and is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Future investigations into this compound should proactively explore its multi-target potential.
It is plausible that this compound, like other isoquinolines such as berberine, could exhibit a broad spectrum of activities by modulating various signaling pathways. researchgate.net A comprehensive understanding of its target profile is crucial. This involves screening the compound against a wide panel of receptors, enzymes, and ion channels to identify both its primary targets and any potential off-target interactions. Identifying these interactions early in the drug discovery process can help in predicting potential side effects or uncovering new therapeutic applications. ijpsjournal.com For instance, many isoquinoline alkaloids are known to interact with nucleic acids, which could contribute to their anticancer effects. nih.gov
Development of Advanced in vitro and in vivo Preclinical Models for Deeper Mechanistic Insight
To fully understand the therapeutic potential and mechanism of action of this compound, sophisticated preclinical models are essential.
In Vitro Models: Standard 2D cell culture assays using human cancer cell lines (e.g., melanoma, gastric, lung, bladder) are a starting point for assessing cytotoxicity and antiproliferative activity. nih.govnih.gov However, the field is moving towards more complex models. Three-dimensional (3D) spheroid models, for example, better mimic the tumor microenvironment and can provide more clinically relevant data on drug efficacy, especially in the context of multidrug resistance. acs.org Further studies could also utilize co-culture systems that include different cell types (e.g., cancer cells and fibroblasts) to better simulate tissue architecture.
In Vivo and Ex Vivo Models: Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and efficacy of a compound. The zebrafish (Danio rerio) larva xenograft model is an emerging tool for in vivo evaluation of cytotoxic activity due to its rapid development and optical transparency. nih.govnih.gov Rodent models, such as rats with chemically-induced hepatocellular carcinoma, allow for the assessment of in-vivo antiproliferative action and the study of metabolic changes via techniques like NMR-based metabolomics. researchgate.net Ex vivo studies using isolated tissues, such as smooth muscle preparations, can be employed to investigate specific physiological effects, like muscle contractility. researchgate.netmdpi.com
These advanced models will be critical for elucidating the detailed molecular mechanisms underlying the biological effects of this compound.
| Model Type | Specific Example | Research Question Addressed |
| In Vitro | 3D Spheroid Cultures | Efficacy in a tumor-like microenvironment; overcoming drug resistance. acs.org |
| In Vitro | Co-culture Systems | Cell-cell interactions and their influence on drug response. |
| In Vivo | Zebrafish Larva Xenograft | Rapid screening of cytotoxicity and anticancer activity. nih.gov |
| In Vivo | Rat Hepatocellular Carcinoma Model | Systemic antiproliferative effects and metabolic impact. researchgate.net |
| Ex Vivo | Isolated Smooth Muscle Tissue | Direct effects on muscle contractility and physiological function. researchgate.net |
Emerging Methodologies for Comprehensive Biological and Chemical Profiling
The identification and characterization of natural products and their derivatives have been revolutionized by emerging analytical technologies. nih.gov A comprehensive biological and chemical profile of this compound and its future derivatives will require the integration of these advanced methodologies.
Chemical Profiling: Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) enable rapid and accurate determination of isoquinoline alkaloids in complex mixtures. This method provides high-resolution mass data and fragmentation patterns that can be used to identify known compounds and tentatively identify unknown metabolites. Tandem mass spectrometry (MS/MS)-based molecular networking is another powerful tool that helps to visualize and organize large metabolomics datasets, facilitating the dereplication (i.e., avoiding the rediscovery of known compounds) of natural products. researchgate.net
Biological Profiling: "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological effects of a compound. researchgate.net By analyzing changes in genes, proteins, and metabolites in response to treatment with this compound, researchers can gain deep insights into its mechanism of action, identify biomarkers of response, and uncover novel therapeutic targets. researchgate.netnih.gov Integrating metabolomics with genomics, for instance, can link the production of specific secondary metabolites to their biosynthetic gene clusters. acs.org
Challenges and Opportunities in the Isoquinoline Research Landscape
The broader field of isoquinoline research faces several challenges that are also relevant to the future development of this compound. These include issues of toxicity and selectivity, as many bioactive alkaloids can be cytotoxic. ijpsjournal.com Poor bioavailability is another common hurdle, as exemplified by berberine, necessitating the development of novel formulation or prodrug strategies. ijpsjournal.com
However, these challenges are matched by significant opportunities. The vast structural diversity of isoquinoline alkaloids provides a rich source of novel therapeutic agents. nih.govamerigoscientific.com Advances in synthetic chemistry are making it easier to access complex isoquinoline derivatives. ijpsjournal.com Furthermore, the elucidation of biosynthetic pathways in microorganisms and plants opens the door for biotechnological production, offering a sustainable and scalable source of these valuable compounds. amerigoscientific.com The continued exploration of isoquinoline-based compounds like this compound holds immense promise for drug discovery, with potential applications not only in pharmaceuticals but also in material science. nih.govamerigoscientific.com
Q & A
Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Use flow chemistry for controlled reagent mixing and heat dissipation. Validate scalability by comparing NMR and HRMS data across batches. Document deviations in reaction parameters (e.g., cooling rates, stirring efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
